molecular formula C7H11N5O3 B12455703 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide

Katalognummer: B12455703
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: QKRUZYYYDZTVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with nitro and dimethyl groups, along with a hydroxyethanimidamide moiety.

Vorbereitungsmethoden

The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with dimethyl groups:

    Attachment of the hydroxyethanimidamide moiety: This can be done through a series of reactions involving the appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The nitro group and the hydroxyethanimidamide moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide include:

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)-ethylamine hydrochloride: This compound has a similar pyrazole ring structure but differs in its substituents.

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)-propionic acid: Another similar compound with a different functional group attached to the pyrazole ring.

The uniqueness of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N’-hydroxyethanimidamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H11N5O3

Molekulargewicht

213.19 g/mol

IUPAC-Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10)

InChI-Schlüssel

QKRUZYYYDZTVJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(=NO)N)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.